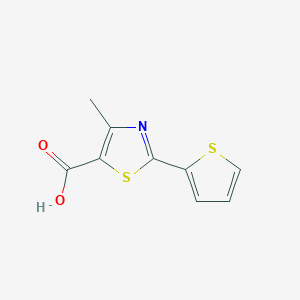

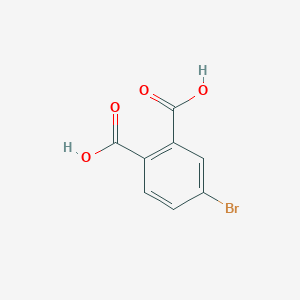

![molecular formula C10H13NO2S B181883 2-アミノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボン酸エチル CAS No. 4815-29-6](/img/structure/B181883.png)

2-アミノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボン酸エチル

説明

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO2S . It appears as a light yellow to beige-brown crystalline powder .

Molecular Structure Analysis

The molecular weight of this compound is 211.28 g/mol . The IUPAC name is ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate . The InChI and InChIKey are also provided . The canonical SMILES representation is CCOC(=O)C1=C(SC2=C1CCC2)N .Physical and Chemical Properties Analysis

This compound is a light yellow to beige-brown crystalline powder . It has a molecular weight of 211.28 g/mol . The melting point ranges from 88.0 to 97.0°C .科学的研究の応用

溶媒非使用合成

この化合物は、高速振動粉砕を用いた2-アミノチオフェン-3-カルボニトリル誘導体の溶媒非使用合成に使用されてきました . この方法は、短い反応時間と容易な条件という点で利点があります .

乳がんのアポトーシス誘導剤

この化合物は、乳がんのための新しいアポトーシス誘導剤の発見に使用されてきました . in vivo 研究では、この化合物の誘導体による治療後、固形腫瘍の塊が有意に減少することが明らかになりました .

ベンゾ[4,5]チエノ[2,3-d][1,3]チアジン-4-オンの合成

アミノエステルは、エチルイソチオシアネートと反応してベンゾ[4,5]チエノ[2,3-d][1,3]チアジン-4-オンを与える興味深い環化反応が得られました .

2-アミノチオフェン-3-カルボニトリルの合成

さまざまなケトンとマロノニトリルを元素状硫黄と共に用い、Et2NHを触媒として高速振動粉砕を行いました . 反応時間は大幅に短縮され、生成物は短いカラムクロマトグラフィーで精製されました .

シッフ塩基化合物の合成

この化合物は、光クロミック特性と熱クロミック特性によって分類できるシッフ塩基化合物の合成に使用されてきました .

ベンゾ[4,5]チエノ[2,3-d]ピリミジン-4(3H)-オンの合成

この化合物はベンゾ[4,5]チエノ[2,3-d]ピリミジン-4(3H)-オンに環化されました 、これはいくつかのアルキル化剤と反応して窒素でアルキル化されました<a aria-label="2: The compound was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one2" data-citationid="eb7087f4-549b-19d0-318e-532b24bf6710-3

Safety and Hazards

特性

IUPAC Name |

ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-4-3-5-7(6)14-9(8)11/h2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJXCJDYZJSPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294965 | |

| Record name | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-29-6 | |

| Record name | 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 99004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)

![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)